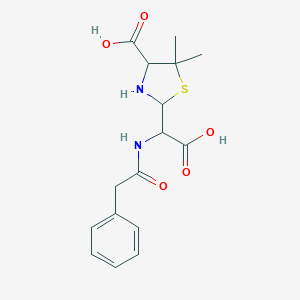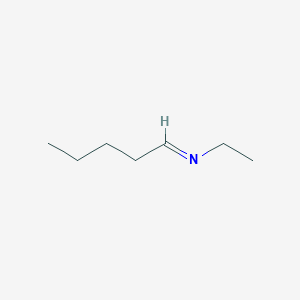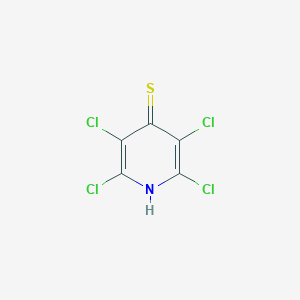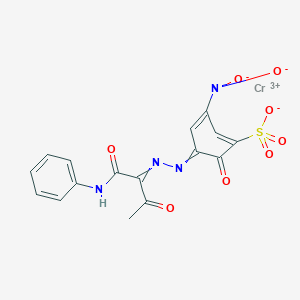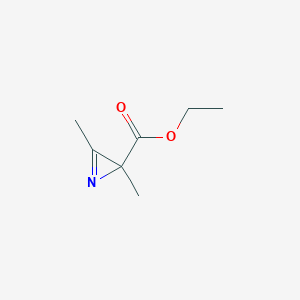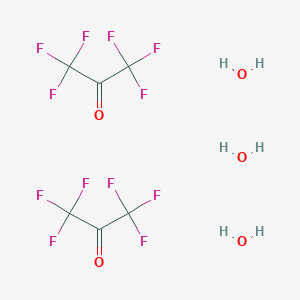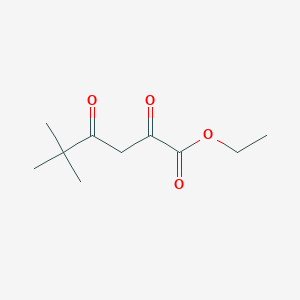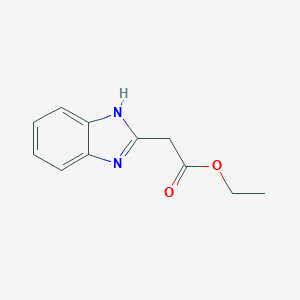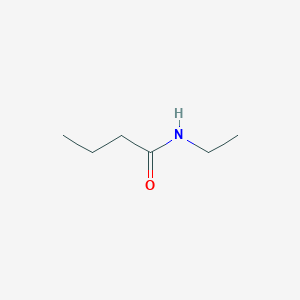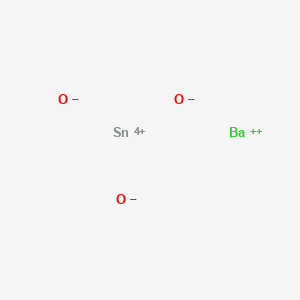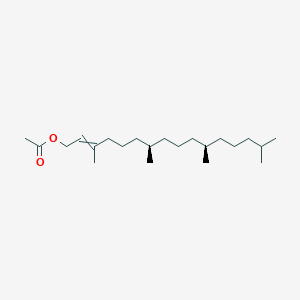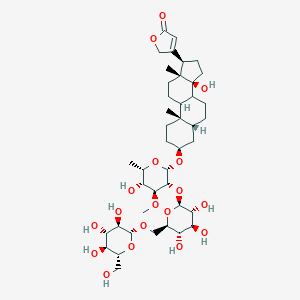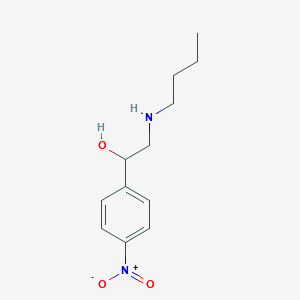
2-(Butylamino)-1-(4-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)-1-(4-nitrophenyl)ethanol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBPAE and is a member of the family of beta-adrenergic receptor agonists. In
Mécanisme D'action
The mechanism of action of NBPAE involves its interaction with beta-adrenergic receptors. NBPAE acts as an agonist for these receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, including those in the bronchioles, resulting in bronchodilation.
Effets Biochimiques Et Physiologiques
NBPAE has several biochemical and physiological effects. As mentioned earlier, NBPAE acts as a bronchodilator and can be used to treat respiratory disorders. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions. NBPAE has also been found to have a positive inotropic effect on the heart, leading to an increase in cardiac output.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBPAE in lab experiments is its high yield and cost-effectiveness. Additionally, NBPAE has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using NBPAE is its potential toxicity. Studies have shown that NBPAE can be toxic to certain cell types, and caution should be exercised when using NBPAE in lab experiments.
Orientations Futures
There are several future directions for research on NBPAE. One area of research could focus on the development of new formulations of NBPAE that are less toxic. Additionally, research could focus on the potential applications of NBPAE in other fields such as agriculture and veterinary medicine. Finally, research could focus on the development of new drugs that are based on the structure of NBPAE and have improved efficacy and safety profiles.
Conclusion:
In conclusion, NBPAE is a chemical compound that has significant potential applications in various fields. Its synthesis method is cost-effective, and it has a well-established mechanism of action. NBPAE has several biochemical and physiological effects, including bronchodilation and anti-inflammatory properties. While NBPAE has some limitations, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of NBPAE involves the reaction of 4-nitrobenzaldehyde with 2-aminobutanol in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization. The yield of NBPAE is typically high, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
NBPAE has been extensively studied for its potential applications in various fields. One of the most significant applications of NBPAE is in the field of medicine. Research has shown that NBPAE can act as a bronchodilator and can be used to treat respiratory disorders such as asthma. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions.
Propriétés
Numéro CAS |
10389-22-7 |
|---|---|
Nom du produit |
2-(Butylamino)-1-(4-nitrophenyl)ethanol |
Formule moléculaire |
C12H18N2O3 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(butylamino)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C12H18N2O3/c1-2-3-8-13-9-12(15)10-4-6-11(7-5-10)14(16)17/h4-7,12-13,15H,2-3,8-9H2,1H3 |
Clé InChI |
SKHNBYPLOOMSKS-UHFFFAOYSA-N |
SMILES |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
SMILES canonique |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



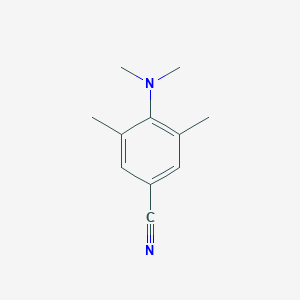
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
